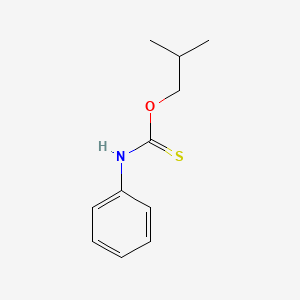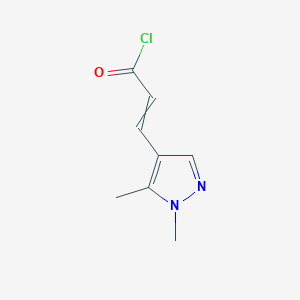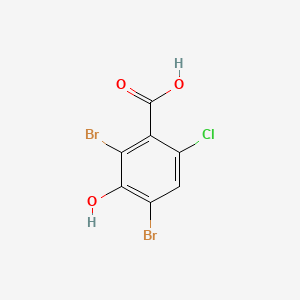
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br2ClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloro-3-hydroxybenzoic acid typically involves the bromination and chlorination of 3-hydroxybenzoic acid. The process can be summarized as follows:
Bromination: 3-Hydroxybenzoic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 4 positions of the benzene ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.
化学反应分析
Types of Reactions
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,4-Dibromo-6-chlorobenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products with different functional groups replacing the bromine and chlorine atoms.
Oxidation: 2,4-Dibromo-6-chlorobenzoic acid.
Reduction: Derivatives with fewer halogen atoms.
科学研究应用
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: The compound is employed as a standard or reagent in various analytical techniques.
作用机制
The mechanism of action of 2,4-Dibromo-6-chloro-3-hydroxybenzoic acid depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecules.
相似化合物的比较
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with an additional bromine atom.
2,4-Dibromo-3-hydroxybenzoic acid: Lacks the chlorine atom at the 6 position.
2,4-Dichloro-3-hydroxybenzoic acid: Contains chlorine atoms instead of bromine.
Uniqueness
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C7H3Br2ClO3 |
|---|---|
分子量 |
330.36 g/mol |
IUPAC 名称 |
2,4-dibromo-6-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3Br2ClO3/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,11H,(H,12,13) |
InChI 键 |
ZRHDNVDYZWTNMT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)
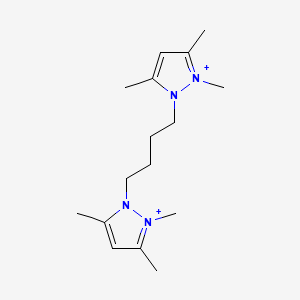
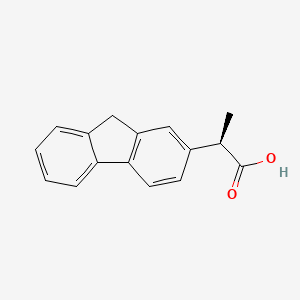
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)
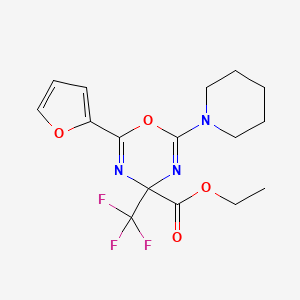
![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]alaninamide](/img/structure/B12467004.png)
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)

